![molecular formula C15H12FN5O3 B2773094 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1903687-78-4](/img/structure/B2773094.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound with intriguing properties. With a multi-functional group structure, this compound finds relevance in various scientific fields including chemistry, biology, and medicine. The combination of fluorine, triazine, and pyridine moieties within its structure offers a unique framework for diverse chemical reactions and interactions with biological targets.
Mecanismo De Acción
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory. The increased availability of acetylcholine enhances cholinergic transmission, which can have various downstream effects depending on the specific context and location within the body .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys . These properties can impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The inhibition of AChE and BuChE results in increased acetylcholine levels, which can enhance cognitive function. This makes the compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease . The compound also exhibits significant neuroprotective activity against H2O2-induced oxidative stress .
Análisis Bioquímico
Biochemical Properties
The compound has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing good inhibitory activity against AChE . These interactions are crucial in biochemical reactions, particularly those related to the nervous system, as these enzymes play a key role in the breakdown of acetylcholine, a neurotransmitter .
Cellular Effects
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been observed to have significant neuroprotective activity against H2O2-induced PC12 oxidative stress . This suggests that the compound may influence cell function by protecting cells from oxidative stress, which can lead to cell damage and death .
Molecular Mechanism
The compound exerts its effects at the molecular level through its interactions with AChE and BuChE. It has been found to inhibit AChE in a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site . This suggests that the compound may affect gene expression and enzyme activation or inhibition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step procedures. One common approach begins with the preparation of the benzo[d][1,2,3]triazine core, followed by the introduction of the fluorine atom using electrophilic fluorination agents. The synthesis continues with the formation of the dihydropyridine ring through cyclization reactions, and finally, the carboxamide group is introduced via amidation reactions. These steps often require precise control of reaction conditions, including temperature, pH, and solvent choices, to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized versions of laboratory methods. This includes the use of continuous flow reactors for better control of reaction conditions and to facilitate large-scale synthesis. The industrial production also incorporates rigorous purification techniques such as crystallization and chromatography to ensure the compound's purity meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes a variety of chemical reactions including:
Oxidation: It can be oxidized to introduce additional functional groups or to alter its electronic properties.
Reduction: The compound can be reduced to modify its triazine or pyridine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, making it a versatile intermediate for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophilic fluorination agents like Selectfluor. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or dimethyl sulfoxide.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield compounds with additional ketone or hydroxyl groups, while substitution reactions can introduce various substituents into the pyridine or triazine rings, potentially leading to new derivatives with enhanced biological activities.
Aplicaciones Científicas De Investigación
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a valuable building block in synthetic organic chemistry, enabling the creation of complex molecules for various purposes.
Biology: This compound is used in studying enzyme interactions and cellular pathways due to its ability to modulate specific biological targets.
Medicine: In pharmaceutical research, it shows potential as a lead compound for developing new drugs, particularly for conditions involving enzymatic dysregulation or receptor interactions.
Industry: Its chemical stability and reactivity make it useful in the synthesis of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar compounds include other fluorinated triazine and pyridine derivatives, such as:
6-fluoro-1,2,3-triazine derivatives
Pyridine-3-carboxamide compounds: What sets N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool in both basic and applied research contexts.
The detailed structural features and diverse applications underscore its importance and potential in advancing scientific knowledge and technological innovation.
Propiedades
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O3/c16-10-2-3-12-11(7-10)15(24)21(20-19-12)6-5-17-14(23)9-1-4-13(22)18-8-9/h1-4,7-8H,5-6H2,(H,17,23)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFAJKCIFVCKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=N2)CCNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2773011.png)
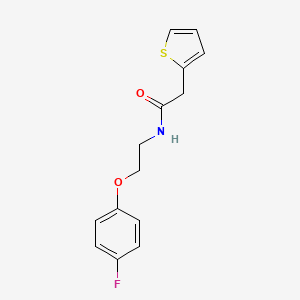
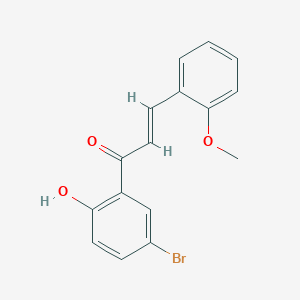
![6-allyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2773018.png)
![2,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773021.png)


![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide](/img/structure/B2773025.png)
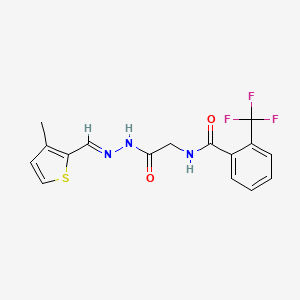
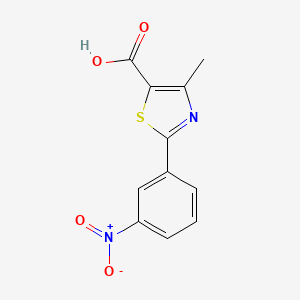
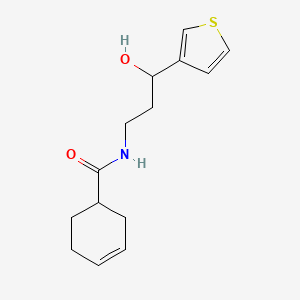
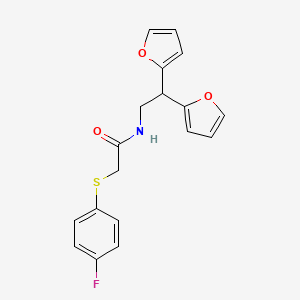
![N-(2,3-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2773031.png)

